1,6-Dihydro-2-(2-methoxy-1,1-dimethylethyl)-6-oxo-4-pyrimidinecarboxylic acid
Description
2-(1-methoxy-2-methylpropan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a pyrimidine ring, a carboxylic acid group, and a methoxy group
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-(1-methoxy-2-methylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,5-16-3)9-11-6(8(14)15)4-7(13)12-9/h4H,5H2,1-3H3,(H,14,15)(H,11,12,13) |
InChI Key |
BJNAYWPIXOSOIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC)C1=NC(=CC(=O)N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methoxy-2-methylpropan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of a suitable pyrimidine precursor with a methoxy-substituted alkylating agent under controlled conditions. The reaction conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The reaction mixture is then subjected to purification processes, such as crystallization or chromatography, to isolate the pure compound. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-methoxy-2-methylpropan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(1-methoxy-2-methylpropan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-methoxy-2-methylpropan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-propanol: A solvent used in various industrial applications.
Propylene glycol methyl ether acetate: Used in inks, coatings, and cleaners.
Methoxypropane: Once used as a general anesthetic.
Uniqueness
2-(1-methoxy-2-methylpropan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific structure, which includes a pyrimidine ring and a methoxy-substituted alkyl group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
